molecular formula C13H13ClN2 B13105211 4-Chloro-N1-(p-tolyl)benzene-1,2-diamine

4-Chloro-N1-(p-tolyl)benzene-1,2-diamine

Cat. No.: B13105211
M. Wt: 232.71 g/mol
InChI Key: ORAKEYMKJGBSRW-UHFFFAOYSA-N
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Description

4-Chloro-N1-(p-tolyl)benzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2. It is a derivative of benzene, featuring a chloro group and a p-tolyl group attached to a benzene ring with two amine groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N1-(p-tolyl)benzene-1,2-diamine typically involves the reaction of 4-chloronitrobenzene with p-toluidine under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is reduced to an amine group. The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N1-(p-tolyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

4-Chloro-N1-(p-tolyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N1-(p-tolyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N1-(p-tolyl)benzene-1,2-diamine is unique due to the presence of both the chloro and p-tolyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-chloro-1-N-(4-methylphenyl)benzene-1,2-diamine

InChI

InChI=1S/C13H13ClN2/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8,16H,15H2,1H3

InChI Key

ORAKEYMKJGBSRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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